4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine
Overview
Description
Scientific Research Applications
Synthesis and Anticancer Activity
Novel 4-thiazolidinone-, pyridine-, and piperazine-based conjugates, including derivatives with 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine structural motifs, were synthesized and evaluated for their antiproliferative effects on human leukemic cells. The study confirmed the synthesis through various spectral analyses and identified compounds with potent cytotoxic activities, capable of inducing cell death in leukemic cell lines, highlighting their potential as antiproliferative agents (Kothanahally S. Sharath Kumar et al., 2014).
Heterocyclic Synthesis and Biological Activities
Novel Scaffolds and Antimicrobial Activities
A range of novel scaffolds, including Thiadiazolyl Piperidine and Thiadiazolyl Piperazine, were synthesized from stearic acid, showcasing diverse biological activities. The synthesized compounds demonstrated significant antimicrobial properties against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Abdelmotaal Abdelmajeid et al., 2017).
Histamine H3 Receptor Antagonism and Antidiabetic Effects
Histamine H3 Receptor Antagonism
A series of 2-piperidinopiperidine thiadiazoles were synthesized and evaluated as leads for histamine H3 receptor antagonists. One derivative, 4-(5-([1,4'-bipiperidin]-1'-yl)-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)morpholine, exhibited excellent potency and receptor occupancy, showcasing potential for antidiabetic efficacy in vivo, thus highlighting a new avenue for diabetes treatment research (Ashwin U. Rao et al., 2012).
Diverse Biological Activities of Thiazolidinediones
Antibacterial and Antifungal Activities
Synthesized 5-(aminomethylene)thiazolidine-2,4-dione derivatives, incorporating heterocyclic models derived from drug-like molecules, demonstrated significant antibacterial activity. Compounds with pyridine or piperazine moieties showed good to excellent antibacterial and antifungal activities, underscoring the potential of these derivatives in antimicrobial research (S. Mohanty et al., 2015).
Antimicrobial and Antitumor Applications
Leishmanicidal and Antitumor Activities
2-(1-methyl-5-nitroimidazol-2-yl)-5-substituted-1,3,4-thiadiazole derivatives, including piperidine and piperazinyl motifs, were synthesized and showcased potent leishmanicidal activity against Leishmania major promastigotes, surpassing traditional treatments like pentostam. The piperazine analog was highlighted as the most active compound, suggesting a promising direction for new leishmanicidal agents (A. Foroumadi et al., 2005).
properties
IUPAC Name |
2-methyl-5-piperidin-4-yl-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-6-10-11-8(12-6)7-2-4-9-5-3-7/h7,9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOBNRUDBYCJJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652812 | |
Record name | 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine | |
CAS RN |
933728-47-3 | |
Record name | 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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